Pantocin B
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Overview
Description
Pantocin B is a natural product found in Pantoea agglomerans with data available.
Scientific Research Applications
Antibiotic Properties and Synthesis
Pantocin B, produced by Erwinia herbicola, is an effective antibiotic for controlling E. amylovora, which causes fire blight in plants. It was the first antibiotic characterized from these bacteria strains. A total synthesis of this compound from L-alanine, glycine, and L-malic acid has been developed, providing a method to produce this antibiotic in the laboratory (Sutton & Clardy, 2000).
Biosynthetic Genes
The biosynthetic genes for this compound are located in a cluster of 13 open reading frames within a 17.5 kb region. This cluster includes genes similar to multidrug resistance proteins and others that may encode resistance determinants. The cluster is also believed to be involved in the addition of the methyl sulfonyl moiety of this compound (Wright et al., 2006).
Biological Activity and Structure-Activity Relationship
Various analogues of this compound have been synthesized to study its structure-activity relationship. The N-terminal L-alanyl group of this compound is essential for cellular import, while the methylenediamine and methyl sulfone portions are critical for its antibiotic activity. These components interact with the intracellular target, the arginine biosynthetic enzyme N-acetylornithine aminotransferase (Sutton & Clardy, 2001).
Environmental and Biological Control Applications
Pantoea agglomerans strain EH318 produces this compound, which inhibits the growth of Erwinia amylovora, the cause of fire blight. The structure of this compound has been determined as (R)-N-[((S)-2-amino-propanoylamino)methyl]-2-methanesulfonyl-succinamic acid. This compound's effectiveness against other enteric bacteria suggests its potential use in biological control (Wright et al., 2001).
Impact on Bioremediation and Biocontrol
This compound, among other antibiotics produced by Pantoea species, contributes to the biocontrol efficacy against plant pathogens. Pantoea's metabolic versatility, including the production of antibiotics like this compound, highlights its potential in bioremediation and as a biological control agent (Smits et al., 2011).
Properties
Molecular Formula |
C9H17N3O6S |
---|---|
Molecular Weight |
295.32 g/mol |
IUPAC Name |
(2R)-4-[[[(2S)-2-aminopropanoyl]amino]methylamino]-2-methylsulfonyl-4-oxobutanoic acid |
InChI |
InChI=1S/C9H17N3O6S/c1-5(10)8(14)12-4-11-7(13)3-6(9(15)16)19(2,17)18/h5-6H,3-4,10H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)/t5-,6+/m0/s1 |
InChI Key |
QPOFRFGIYSXYSK-NTSWFWBYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCNC(=O)C[C@H](C(=O)O)S(=O)(=O)C)N |
Canonical SMILES |
CC(C(=O)NCNC(=O)CC(C(=O)O)S(=O)(=O)C)N |
Synonyms |
pantocin B pantocin-B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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